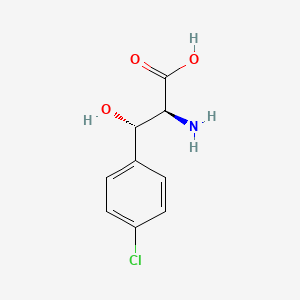

(2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO3 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

(2S,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H10ClNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m0/s1 |

InChI Key |

MDXJWNHZBCAKNQ-YUMQZZPRSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@@H](C(=O)O)N)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)N)O)Cl |

Origin of Product |

United States |

Stereoselective Synthesis of 2r,3r 3 Hydroxy 3 P Chlorophenyl Serine and Its Stereoisomers

Asymmetric Chemical Synthesis Approaches

The construction of the vicinal amino alcohol functionality with specific stereochemistry is a central challenge in the synthesis of β-hydroxy-α-amino acids. Various methodologies have been developed to address this, ranging from diastereoselective reactions to the use of chiral auxiliaries and the strategic incorporation of functional groups.

Diastereoselective Routes to β-Hydroxy-α-Amino Acid Frameworks

The formation of the β-hydroxy-α-amino acid backbone often relies on carbon-carbon bond-forming reactions that can generate two new stereocenters. The relative orientation of the hydroxyl and amino groups, described as syn or anti, is critical and can be controlled through diastereoselective reactions.

Aldol (B89426) reactions are a powerful tool for this purpose. The reaction of a glycine (B1666218) enolate equivalent with an aldehyde, in this case, p-chlorobenzaldehyde, can lead to the desired 3-hydroxy-3-(p-chlorophenyl)serine framework. The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate (Z or E) and the reaction conditions. For instance, the use of specific metal enolates and Lewis acids can influence the transition state geometry, thereby favoring the formation of either the syn or anti diastereomer. nih.gov The Zimmerman-Traxler model is often invoked to predict the stereochemical course of these reactions, which proceed through a chair-like six-membered transition state. nih.gov

Recent advancements have focused on organocatalytic direct aldol reactions. For example, Brønsted base-catalyzed direct aldol reactions of glycine Schiff bases with aldehydes have been shown to produce syn-β-hydroxy-α-amino acids with high diastereo- and enantioselectivity. rroij.comorganic-chemistry.org These methods often utilize a hydrogen-bonding platform within the glycine derivative to control the facial selectivity of the reaction. rroij.comorganic-chemistry.org Conversely, other catalytic systems, such as phase-transfer catalysis, have been reported to favor the formation of anti-adducts, albeit sometimes with lower diastereoselectivity. organic-chemistry.org

Another strategy involves the palladium-catalyzed aza-Claisen rearrangement of allylic acetimidates derived from enantiopure α-hydroxy acids. This method has demonstrated high diastereoselectivity in the synthesis of (2S,3S)-β-hydroxy-α-amino acids, achieving diastereomeric ratios of up to 14:1. rsc.org The addition of a re-oxidant like p-benzoquinone can improve reaction cleanliness and yields. rsc.org

The following table summarizes different diastereoselective approaches to β-hydroxy-α-amino acid frameworks.

| Reaction Type | Key Reagents/Catalysts | Typical Diastereoselectivity | Reference(s) |

| Metal-catalyzed Aldol Reaction | Boron enolates, Lewis acids | syn or anti depending on conditions | nih.gov |

| Organocatalytic Direct Aldol Reaction | Brønsted bases, Glycine Schiff bases | syn | rroij.comorganic-chemistry.org |

| Phase-Transfer Catalyzed Aldol Reaction | Phase-transfer catalysts | anti | organic-chemistry.org |

| Palladium-catalyzed aza-Claisen Rearrangement | Palladium(II) catalysts | syn (for (2S,3S) isomers) | rsc.org |

Synthetic Transformations via Epoxide Intermediates Bearing the Chlorophenyl Moiety

Epoxides are versatile intermediates in organic synthesis due to their inherent ring strain, which allows for regioselective and stereospecific ring-opening reactions. A synthetic strategy involving an epoxide bearing the p-chlorophenyl group offers a powerful method to install the vicinal amino and hydroxyl functionalities with defined stereochemistry.

The synthesis of a chiral epoxide, such as (2R,3R)-2,3-epoxy-3-(p-chlorophenyl)-1-propanol, is a key first step. This can be achieved through asymmetric epoxidation of a corresponding allylic alcohol. The Sharpless asymmetric epoxidation, using titanium isopropoxide, a chiral diethyl tartrate, and an oxidant like cumene (B47948) hydroperoxide, is a well-established method for this transformation. The choice of the tartrate enantiomer (D- or L-) dictates the facial selectivity of the epoxidation, allowing for the preparation of either the (2R,3R) or (2S,3S) epoxide. rroij.com

Once the chiral epoxide is obtained, the subsequent step involves a nucleophilic ring-opening reaction. The use of a nitrogen nucleophile, such as an amine or an azide (B81097), at the C2 position would lead to the desired amino alcohol skeleton. The regioselectivity of this ring-opening is crucial. In the case of aryl-substituted epoxides, the attack often occurs at the benzylic position (C3) due to electronic effects. However, catalyst-controlled regioselectivity can be achieved. For example, cationic aluminum salen catalysts have been shown to direct the nucleophilic attack of amines to the less hindered position of trans-2,3-disubstituted epoxides. rsc.org

The stereochemistry of the ring-opening reaction is typically an SN2-type process, resulting in an inversion of configuration at the center of attack. Therefore, to obtain the (2R,3R) stereochemistry of the final amino acid, the ring-opening at C2 of a (2R,3R)-epoxide must proceed with inversion of configuration, leading to a (2S,3R) intermediate which can then be further manipulated. Alternatively, starting with a (2S,3R)-epoxide and performing a ring-opening at C2 with inversion would yield the desired (2R,3R) product.

A review of the literature indicates that the ring-opening of epoxides with various amines is a well-established method for the synthesis of β-amino alcohols. mdpi.com Catalysts such as zirconium(IV) chloride and vanadium(III) chloride have been shown to effectively catalyze this transformation with high regio- and anti-stereoselectivity. mdpi.com

Application of Chiral Auxiliaries for Stereochemical Control

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. rroij.combeilstein-journals.org After the desired transformation, the auxiliary is cleaved and can often be recovered. This strategy has been widely applied to the asymmetric synthesis of β-hydroxy-α-amino acids.

Evans oxazolidinones are a prominent class of chiral auxiliaries used for this purpose. organic-chemistry.orgnih.gov The chiral oxazolidinone is first acylated with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then be enolized to form a stereodefined boron enolate. nih.gov The steric bulk of the substituent on the oxazolidinone (e.g., isopropyl or phenyl) effectively shields one face of the enolate, directing the approach of an electrophile, such as p-chlorobenzaldehyde, to the opposite face. nih.gov

This approach allows for highly diastereoselective aldol reactions, leading to the formation of syn or anti aldol adducts depending on the enolate geometry and reaction conditions. nih.gov For example, the reaction of a Z-enolate derived from an N-propionyl oxazolidinone with an aldehyde typically yields the syn-aldol product with high diastereoselectivity. researchgate.net

After the aldol reaction, the chiral auxiliary can be cleaved under mild conditions, for instance, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to afford the desired β-hydroxy-α-amino acid. researchgate.net

The following table illustrates the general principle of using an Evans oxazolidinone in an asymmetric aldol reaction.

| Step | Description | Key Reagents |

| 1. Acylation | Attachment of the acetyl or propionyl group to the chiral oxazolidinone. | n-BuLi, Acyl chloride |

| 2. Enolization | Formation of a stereodefined boron enolate. | Bu₂BOTf, Et₃N |

| 3. Aldol Reaction | Diastereoselective reaction with p-chlorobenzaldehyde. | p-chlorobenzaldehyde |

| 4. Cleavage | Removal of the chiral auxiliary to yield the final product. | LiOH, H₂O₂ |

While a specific synthesis of (2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine using an Evans auxiliary is not explicitly detailed in the provided search results, the general methodology is well-established for the synthesis of analogous β-hydroxy-α-amino acids. researchgate.net The stereochemical outcome is predictable based on the choice of the oxazolidinone enantiomer and the reaction conditions. nih.gov

Pathways Involving Azide Functionality and Subsequent Derivatization

The azide group serves as a versatile precursor to the amine functionality in organic synthesis. Its introduction via nucleophilic substitution, followed by reduction, provides a reliable method for the stereoselective synthesis of amino compounds. This strategy is particularly useful in the synthesis of β-hydroxy-α-amino acids.

A common approach involves the ring-opening of a chiral epoxide with an azide nucleophile. For instance, a stereochemically defined epoxide bearing the p-chlorophenyl group can be reacted with sodium azide (NaN₃). This reaction typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the site of attack. To obtain the (2R,3R) stereochemistry of the final product, one could start with a (2S,3R)-epoxide and open it with azide at the C2 position. This would lead to a (2R,3R)-azido alcohol.

The regioselectivity of the epoxide opening is a critical factor. While the benzylic position of aryl-substituted epoxides is often electronically favored for nucleophilic attack, various catalytic systems can be employed to direct the azide to the desired carbon atom.

Once the azido (B1232118) alcohol intermediate is formed, the azide group can be readily converted to an amine. A common method for this transformation is reduction, which can be achieved using various reagents. Catalytic hydrogenation over palladium on carbon (Pd/C) is a clean and efficient method. Other reducing agents, such as lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) (the Staudinger reaction), can also be employed.

An alternative pathway involves the intramolecular cyclization of unsaturated amines with the installation of an azide moiety. This has been shown to be a highly efficient one-pot synthesis for 3-azidopiperidines, demonstrating the versatility of azide incorporation in complex molecules. nih.gov While not a direct synthesis of the target compound, it highlights the synthetic utility of the azide group.

Biocatalytic and Chemoenzymatic Synthetic Strategies

The use of enzymes as catalysts in organic synthesis offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. Biocatalytic and chemoenzymatic approaches have emerged as powerful tools for the synthesis of chiral compounds, including β-hydroxy-α-amino acids.

Enzyme-Catalyzed Production of β-Hydroxy-α-Amino Acids

Several classes of enzymes have been utilized for the synthesis of β-hydroxy-α-amino acids. Aldolases, in particular, have garnered significant attention. Threonine aldolases (TAs) catalyze the reversible aldol addition of glycine to an aldehyde. By employing high concentrations of glycine and an appropriate aldehyde, such as p-chlorobenzaldehyde, the equilibrium can be shifted towards the synthesis of the corresponding β-hydroxy-α-amino acid. encyclopedia.pub

L-threonine aldolases typically exhibit high diastereoselectivity, producing the L-threo (2S,3R) or L-erythro (2S,3S) isomers. The specific stereochemical outcome depends on the enzyme source and substrate. For instance, L-threonine transaldolase ObiH has been used for the diastereoselective production of various phenylserine (B13813050) analogs. encyclopedia.pub

Another enzymatic approach involves the use of hydroxylases. Recently, a 2-oxoglutarate-dependent amino acid hydroxylase was discovered that catalyzes the hydroxylation of amino acids in a highly regioselective and stereoselective manner. This irreversible reaction provides a direct route to β-hydroxy-α-amino acids. researchgate.net

The development of "designer" enzymes through protein engineering has further expanded the scope of biocatalysis. For example, an alanine (B10760859) racemase was reengineered to catalyze the synthesis of β-hydroxy-α-amino acids. encyclopedia.pub

While a specific enzyme-catalyzed synthesis of this compound is not detailed in the provided search results, the existing enzymatic methodologies for analogous compounds suggest that a biocatalytic route is a feasible and attractive option.

The following table provides an overview of enzymatic approaches for β-hydroxy-α-amino acid synthesis.

| Enzyme Class | Reaction Type | Key Features | Reference(s) |

| Threonine Aldolases (TAs) | Aldol addition of glycine to an aldehyde | Reversible, high diastereoselectivity | encyclopedia.pub |

| Amino Acid Hydroxylases | Regio- and stereoselective hydroxylation | Irreversible, high selectivity | researchgate.net |

| Engineered Racemases | Aldol-type reaction | Tailored for specific substrates | encyclopedia.pub |

Analytical Methods for Enantiomeric and Diastereomeric Purity Determination

Chromatographic Resolution for Chiral Purity Assessment

Chromatographic techniques are essential for separating the stereoisomers of 3-Hydroxy-3-(p-chlorophenyl)serine and quantifying the enantiomeric and diastereomeric purity of a sample. mdpi.com High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly employed for this purpose. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used method for chiral separations. There are two primary strategies:

Chiral Stationary Phases (CSPs): The sample is passed through an HPLC column packed with a chiral material. These CSPs, often based on polysaccharides like cellulose (B213188) or amylose, can interact differently with each enantiomer, leading to different retention times and thus separation. researchgate.net

Chiral Derivatizing Agents (CDAs): The mixture of stereoisomers is reacted with a chiral reagent (a CDA, such as OPA-Boc-L-cysteine) to form diastereomeric derivatives. akjournals.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. akjournals.com

Gas Chromatography (GC) can also be used for chiral analysis, typically after derivatization of the amino acid to increase its volatility. The resulting derivatives are then separated on a GC column with a chiral stationary phase. nih.gov

Thin-Layer Chromatography (TLC) offers a simpler and more rapid method for chiral resolution. This can be achieved by using TLC plates impregnated with a chiral selector, which acts as a chiral stationary phase. researchgate.netresearchgate.net

In all these chromatographic methods, the separated isomers are detected as they exit the column or are visualized on the plate. The area of each peak in the resulting chromatogram is proportional to the amount of that isomer in the mixture. This allows for the precise calculation of the enantiomeric excess (ee) or diastereomeric excess (de), which are critical measures of the sample's chiral purity. nih.govucdavis.edunih.gov

Interactive Data Table: Chromatographic Methods for Chiral Purity Assessment of Serine Analogues

| Method | Principle | Stationary Phase | Derivatization | Typical Application |

| Chiral HPLC | Direct separation of enantiomers | Chiral Stationary Phase (e.g., polysaccharide-based) | Not required | Quantitative analysis of enantiomeric ratio. researchgate.net |

| HPLC | Separation of diastereomers | Standard Achiral (e.g., C18) | Required (e.g., OPA-Boc) | Quantifying enantiomers after conversion to diastereomers. akjournals.com |

| Chiral GC | Direct separation of volatile enantiomers | Chiral Stationary Phase (e.g., Lipodex E) | Required to increase volatility (e.g., N-TFA/methyl ester) | High-resolution separation and quantification. nih.gov |

| Chiral TLC | Separation of enantiomers on a plate | Silica (B1680970) gel impregnated with a chiral selector (e.g., L-serine) | Can be done with or without derivatization. researchgate.netresearchgate.net | Rapid, qualitative or semi-quantitative assessment. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a chiral environment | Chiral selector added to buffer (e.g., cyclodextrin) | Not always required | High-efficiency separation of charged species like amino acids. acs.org |

Stereochemical Influences on Molecular Structure and Reactivity

Conformational Analysis of the (2R,3R) Diastereomer

The (2R,3R) diastereomer of 3-Hydroxy-3-(p-chlorophenyl)serine possesses two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. The relative orientation of the substituents around the C2-C3 bond is crucial in determining the molecule's preferred conformations. Due to the free rotation around this single bond, the molecule can exist in various staggered and eclipsed conformations. The most stable conformations are typically staggered ones, which minimize steric hindrance between bulky substituents.

For β-hydroxy-α-amino acids, the major contributing conformers are often described by the dihedral angle between the Cα-H and Cβ-H bonds. The staggered conformations are generally referred to as gauche and anti. In the context of the (2R,3R) isomer, the key substituents are the carboxyl group (-COOH), the amino group (-NH2), the hydroxyl group (-OH), and the p-chlorophenyl group.

Computational studies and experimental data from related β-hydroxy-α-amino acids suggest that conformations stabilized by intramolecular hydrogen bonds are particularly favored. The most likely intramolecular hydrogen bond in this molecule would be between the β-hydroxyl group and the carboxyl group's carbonyl oxygen (O-H···O=C), or between the β-hydroxyl group and the amino group (O-H···N). These interactions significantly restrict the conformational freedom of the molecule, leading to a more defined three-dimensional structure.

Table 1: Predicted Relative Stabilities of Staggered Conformers of (2R,3R)-3-Hydroxy-3-(p-chlorophenyl)serine

| Conformer (Dihedral Angle H-Cα-Cβ-H) | Key Interactions | Predicted Relative Energy (kcal/mol) |

| Gauche I | Potential O-H···O=C H-bond; Steric clash between p-chlorophenyl and COOH | +0.5 - 1.5 |

| Gauche II | Potential O-H···N H-bond; Steric clash between p-chlorophenyl and NH2 | +0.8 - 2.0 |

| Anti | Minimized steric hindrance of large groups; Weaker or no H-bond | 0 (Reference) |

Note: The data in this table is hypothetical and based on general principles of conformational analysis for similar molecules. The actual energy values may vary.

Effects of Chiral Centers on Intramolecular Interactions

The specific (2R,3R) configuration directly influences the geometry and strength of possible intramolecular interactions. The threo relationship between the C2-amino and C3-hydroxyl groups places them on opposite sides in a Fischer projection. In a three-dimensional staggered conformation, this arrangement can bring the hydroxyl and carboxyl or amino groups into proximity, facilitating hydrogen bond formation.

The most significant intramolecular interaction expected in (2R,3R)-3-Hydroxy-3-(p-chlorophenyl)serine is hydrogen bonding. As mentioned, the β-hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxyl group and the nitrogen of the amino group can act as acceptors. The formation of a five or six-membered ring through hydrogen bonding can significantly stabilize certain conformations.

For instance, an intramolecular hydrogen bond between the β-hydroxyl group and the carbonyl oxygen would create a five-membered ring-like structure. The strength of this bond is dependent on the O-H···O distance and the linearity of the atoms involved. The (2R,3R) stereochemistry dictates the specific spatial arrangement that allows for an optimal geometry for this interaction. Studies on related compounds have shown that such intramolecular hydrogen bonds can have energies in the range of 2-5 kcal/mol. mdpi.com

The presence of the electron-withdrawing p-chlorophenyl group can also influence the acidity of the β-hydroxyl proton, potentially affecting the strength of the hydrogen bond. Furthermore, the electronic environment created by the aromatic ring can lead to weaker C-H···π interactions, further stabilizing specific conformers.

Table 2: Potential Intramolecular Hydrogen Bonds in (2R,3R)-3-Hydroxy-3-(p-chlorophenyl)serine

| Donor | Acceptor | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| β-OH | C=O (carboxyl) | 1.8 - 2.2 | 140 - 170 |

| β-OH | NH2 (amino) | 1.9 - 2.4 | 130 - 160 |

| N-H (amino) | β-OH | 2.0 - 2.5 | 120 - 150 |

Note: These values are estimations based on data for similar molecules and computational models. The actual parameters would require experimental determination, for example, by X-ray crystallography.

Stereodirecting Effects in Subsequent Chemical Transformations

The defined stereochemistry of (2R,3R)-3-Hydroxy-3-(p-chlorophenyl)serine makes it a valuable chiral building block in asymmetric synthesis. The existing chiral centers can direct the stereochemical outcome of reactions at adjacent or nearby functional groups. This is a common strategy in the synthesis of complex, stereochemically defined molecules.

One of the primary ways this stereodirecting effect is manifested is through substrate-controlled diastereoselective reactions. For example, if the carboxyl group is reduced or the amino group is alkylated, the incoming reagent will approach the molecule from the less sterically hindered face. The preferred conformation of the starting material, dictated by the (2R,3R) configuration, will determine which face is more accessible.

The hydroxyl and amino groups can also be used to form a temporary cyclic protecting group, such as an oxazolidinone. This locks the conformation of the Cα-Cβ bond, leading to a highly predictable stereochemical environment. Subsequent reactions, for instance, on a substituent attached to the nitrogen or the carboxyl group, will be highly diastereoselective due to the steric hindrance imposed by the cyclic structure and the p-chlorophenyl group. After the desired transformation, the protecting group can be removed, yielding a product with a new, controlled stereocenter.

The use of such β-hydroxy-α-amino acids as chiral auxiliaries is a well-established method in organic synthesis. The auxiliary is temporarily incorporated into an achiral molecule to direct a stereoselective reaction, and is then cleaved to yield the desired enantiomerically enriched product. The (2R,3R)-3-Hydroxy-3-(p-chlorophenyl)serine, with its rigidifying p-chlorophenyl group, has the potential to be an effective chiral auxiliary for a variety of transformations.

Structure Activity Relationship Sar Studies of 2r,3r 3 Hydroxy 3 P Chlorophenyl Serine and Its Functional Analogs

Impact of (2R,3R) Stereochemistry on Biological Activity

Stereochemistry, the specific 3D arrangement of atoms, is a critical determinant of biological activity. In molecules with multiple chiral centers, such as 3-hydroxy-3-(p-chlorophenyl)serine, only one stereoisomer often exhibits the desired therapeutic effect. The compound possesses two chiral centers, at the α- and β-carbon atoms, leading to four possible stereoisomers. The (2R,3R) and (2S,3S) isomers are known as the threo pair, while the (2R,3S) and (2S,3R) isomers are the erythro pair.

Research consistently demonstrates that the threo configuration is often favored for the biological activity of β-hydroxy-α-amino acid derivatives. acs.org For instance, in the development of dual-targeting anticancer agents, a compound with an L-serine side chain (related to the (2S,3R) configuration) was significantly more active than its D-serine counterpart. acs.org This highlights the exquisite stereoselectivity of biological targets, where the precise spatial orientation of functional groups is necessary for optimal binding. The synthesis of these compounds often yields the threo diastereomer preferentially, which is advantageous if it is also the more biologically active form. acs.org The presence of β-hydroxytyrosine and β-hydroxyphenylalanine residues, which are structurally related to the title compound, in potent, clinically active antibiotics like vancomycin (B549263) further underscores the biological significance of this structural class. acs.org

Table 1: Stereoisomers of 3-Hydroxy-3-phenylserine An illustrative table showing the classification of the four potential stereoisomers.

| Configuration | Diastereomeric Class | Relative Orientation of Substituents |

|---|---|---|

| (2R,3R) | threo | Substituents on opposite sides in a Fischer projection |

| (2S,3S) | threo | Substituents on opposite sides in a Fischer projection |

| (2R,3S) | erythro | Substituents on the same side in a Fischer projection |

| (2S,3R) | erythro | Substituents on the same side in a Fischer projection |

Functional Role of the p-Chlorophenyl Moiety in Ligand-Target Recognition

The p-chlorophenyl group is not merely a bulky substituent; it plays a defined role in orienting the molecule within a binding pocket and establishing specific interactions that dictate affinity and potency.

The introduction of halogen atoms is a common and powerful strategy in drug design to modulate a compound's physicochemical properties. nih.gov The chlorine atom at the para-position of the phenyl ring in (2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine influences its lipophilicity, electronic character, and potential for forming specific interactions like halogen bonds. Changing the halogen can have a significant impact on activity.

SAR studies on various molecular scaffolds show a clear dependency on the nature of the halogen. For example, in one series of antimicrobial peptoids, activity was tuned by introducing F, Cl, Br, and I atoms at the para-position of phenyl rings. nih.gov Generally, increasing the size and polarizability of the halogen (from F to I) can enhance van der Waals interactions or lead to the formation of a halogen bond with an electron donor in the target protein, potentially increasing potency. Conversely, a smaller, more electronegative fluorine atom can alter the electronic distribution of the ring and affect proteolytic stability. nih.gov The choice of chlorine often represents a balance of size, lipophilicity, and electronic influence that is optimal for a specific biological target.

Table 2: Hypothetical Impact of Para-Halogen Substitution on Enzyme Inhibition (IC₅₀) This table illustrates a common trend observed in SAR studies where the nature of the halogen substituent directly influences biological potency.

| Compound Analog | Para-Substituent (X) | Relative Potency (IC₅₀) | Potential Key Interactions |

|---|---|---|---|

| Parent Compound | -H | Moderate | Hydrophobic |

| Fluoro-analog | -F | Moderate-High | H-bond acceptor, altered electronics |

| Chloro-analog | -Cl | High | Optimal lipophilicity, halogen bond |

| Bromo-analog | -Br | High-Moderate | Stronger halogen bond, increased size |

| Iodo-analog | -I | Variable | Strongest halogen bond, potential steric hindrance |

The position of the substituent on the phenyl ring is as crucial as its identity. The placement of the chlorine atom at the para-position (position 4) is specific and deliberate. Moving the chlorine to the meta- (position 3) or ortho- (position 2) position would create a different positional isomer with a distinct activity profile.

Contributions of the Hydroxyl and Amino Acid Functionalities to SAR

The core structure of this compound is defined by its β-hydroxyl group and its α-amino acid backbone (α-amino and α-carboxyl groups). Each of these functionalities provides crucial interaction points.

The β-hydroxyl group is a key polar feature. It can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with polar residues (such as aspartate, glutamate, or serine) in a protein's active site. The reactivity and nucleophilicity of such a hydroxyl group can be significantly influenced by its local chemical environment, including intramolecular interactions. nih.gov Removing or modifying this group (e.g., through methylation to form a methoxy (B1213986) group) typically leads to a dramatic loss of activity, confirming its essential role in anchoring the ligand to its target.

Table 3: Functional Group Contribution to Binding This table summarizes the likely roles of the key functional groups and the predicted outcome of their modification.

| Functional Group | Likely Role in Binding | Predicted Effect of Removal/Modification |

|---|---|---|

| β-Hydroxyl (-OH) | Hydrogen bond donor/acceptor | Significant loss of potency |

| α-Amino (-NH₂) | Ionic bond (as -NH₃⁺), Hydrogen bond donor | Significant loss of potency |

| α-Carboxyl (-COOH) | Ionic bond (as -COO⁻), Hydrogen bond acceptor | Significant loss of potency |

Comparative SAR with Other β-Hydroxy-α-Amino Acid Derivatives as Enzyme Inhibitors

The structural motifs present in this compound are found in a wide range of enzyme inhibitors. Comparing its SAR to related compounds provides broader insights into how this chemical class achieves biological activity. β-Hydroxy-α-amino acids are known to be effective inhibitors of various enzymes, including lipoxygenases, histone deacetylases (HDACs), and arginase. nih.govnih.govnih.gov

Lipoxygenase Inhibitors: SAR studies on benzenesulfonamide-based 12-lipoxygenase inhibitors revealed that a hydroxyl group was critical for activity. The optimization process involved modifying aryl groups to enhance potency and selectivity, similar to the role of the p-chlorophenyl ring. nih.gov

HDAC Inhibitors: In the development of 3-hydroxypyridine-2-thione-based HDAC inhibitors, SAR exploration of the linker and a surface recognition group led to compounds with potent and selective activity against specific HDAC isoforms. nih.gov This highlights a common strategy where the core (analogous to the β-hydroxy-amino acid) binds to the active site, while peripheral groups are modified to achieve selectivity.

Arginase Inhibitors: Early α-amino acid derivatives were found to be weak arginase inhibitors. nih.gov Significant potency increases were achieved through structural optimization, such as α-substitution, demonstrating that the basic amino acid scaffold is often just a starting point for developing potent inhibitors. nih.gov

A common theme across these examples is the central role of the core functionalities—the hydroxyl and amino acid groups—in interacting with the enzyme's active site, often involving a catalytic metal ion. The stereochemistry is almost always critical, and the nature and position of substituents on an appended aryl ring are fine-tuned to maximize potency and selectivity by exploiting specific hydrophobic pockets and polar contacts.

Table 4: Comparative SAR of Enzyme Inhibitors with Related Scaffolds

| Inhibitor Class | Enzyme Target | Key SAR Features | Reference |

|---|---|---|---|

| 3-Phenylcoumarins | Monoamine Oxidase B (MAO-B) | Substitutions on the 3-phenyl ring are critical for potency. | frontiersin.org |

| Benzenesulfonamides | 12-Lipoxygenase (12-LOX) | A phenolic hydroxyl group is essential; aryl group modifications tune selectivity. | nih.gov |

| 3-Hydroxypyridine-2-thiones | Histone Deacetylase (HDAC) | The core binds zinc; linker and cap group modifications confer isoform selectivity. | nih.gov |

| α-Substituted ABH analogues | Arginase (ARG) | The basic α-amino acid structure is a weak inhibitor; side-chain optimization is required for potency. | nih.gov |

Investigation of in Vitro Biological Activities and Molecular Mechanisms Non Clinical Focus

Mechanism-Based Enzyme Inhibition Studies

Enzyme inhibitors are crucial tools in biochemistry and pharmacology, often acting by mimicking the transition state or substrate of an enzyme-catalyzed reaction. For a molecule like (2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine, its structural features—a serine backbone with a p-chlorophenyl group—suggest potential interactions with various enzymes, particularly proteases.

Proteases are enzymes that catalyze the breakdown of proteins and are regulated by endogenous inhibitors to prevent uncontrolled proteolytic activity. nih.gov Synthetic inhibitors are a cornerstone of drug development for diseases where proteases are dysregulated, such as cancer, viral infections, and cardiovascular diseases. nih.govmdpi.com Serine proteases, in particular, utilize a key serine residue in their active site for catalysis. mdpi.com

Theoretically, a compound like this compound could interact with proteases in several ways:

The hydroxyl and carboxyl groups could form hydrogen bonds with residues in the enzyme's active site.

The p-chlorophenyl group could engage in hydrophobic or van der Waals interactions within a specificity pocket of the enzyme.

However, no specific studies demonstrating or quantifying the inhibition of proteases by this compound are available. Research on similar structures, such as those used in peptidomimetics, indicates that such interactions are plausible but require empirical validation. nih.gov

The binding mode of an inhibitor describes its precise orientation within the enzyme's active site. This is often determined using techniques like X-ray crystallography or NMR spectroscopy. The specificity of an inhibitor is dictated by how well its structure complements the active site of one particular enzyme over others. For serine proteases, the design of substrate mimetics that form stable, unproductive intermediates with the catalytic serine is a common strategy. nih.gov

For this compound, one could hypothesize a binding mode where:

The core amino acid structure anchors the molecule in the active site.

The p-chlorophenyl group fits into a hydrophobic S1 or other substrate-binding pocket, potentially conferring specificity.

Without experimental data, any depiction of a binding mode remains speculative. There are no published crystal structures or kinetic studies detailing the binding of this specific compound to any enzyme.

Role as Bioisosteres and Non-Canonical Amino Acid Surrogates

Bioisosteres are chemical groups that can be interchanged without significantly altering a molecule's biological activity. nih.govu-tokyo.ac.jp This strategy is widely used in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov Non-canonical amino acids (ncAAs) are amino acids not among the 20 standard proteinogenic ones. Their incorporation into peptides can introduce novel functions, enhance stability against degradation, and constrain peptide conformation. nih.gov

This compound can be classified as a non-canonical amino acid. Its potential applications could include:

Peptidomimetics: Replacing a natural amino acid in a peptide sequence to create a more stable or potent therapeutic agent. nih.gov The unique stereochemistry and the bulky p-chlorophenyl group could enforce specific secondary structures (e.g., turns or helices).

Probing Enzyme Active Sites: Using the compound as a structural probe to understand the spatial and electronic requirements of an enzyme's active site.

While the principles of bioisosterism and ncAA incorporation are well-established, there is no specific literature demonstrating the use of this compound for these purposes.

Modulation of Specific Biochemical Pathways (in vitro models)

The introduction of a synthetic molecule into an in vitro cellular model can perturb various biochemical pathways. This could be due to the inhibition of a key enzyme, antagonism of a receptor, or other off-target effects. For instance, inhibitors of proteases like cathepsins or the proteasome are known to affect cancer cell progression and metastasis. mdpi.comresearchgate.net

Given the structure of this compound, it could theoretically influence pathways involving:

Protein turnover: If it inhibits proteasomes or other proteases.

Cell signaling: Many signaling cascades are regulated by proteolytic events.

However, no studies have been published that investigate the effects of this compound on any specific biochemical pathway in in vitro models. Therefore, no data tables on its modulatory effects can be provided.

Computational Chemistry and Molecular Modeling of 2r,3r 3 Hydroxy 3 P Chlorophenyl Serine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme (the receptor).

Prediction of Binding Poses and Affinities

There are no specific studies in the reviewed literature that predict the binding poses and affinities of (2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine with any particular biological receptor. Such a study would typically involve docking the compound into the active site of a target protein and calculating a scoring function to estimate the binding affinity. The absence of this data means that the potential targets and the strength of interaction remain computationally unverified.

Elucidation of Key Intermolecular Contacts

Without molecular docking studies, the key intermolecular contacts, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and a receptor, have not been elucidated. This information is vital for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Molecular Dynamics Simulations to Analyze Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are instrumental in assessing the stability of a ligand-receptor complex and understanding the dynamic nature of their interaction.

Currently, there are no published MD simulation studies specifically focused on this compound. Such research would be valuable to assess its conformational flexibility in different environments (e.g., in solution or within a binding pocket) and to analyze the stability of its interactions with a potential biological target. While MD simulations have been performed on general serine and glycine-serine peptides, these findings are not directly transferable to the specific stereo- and chemical configuration of the compound . nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are often used for this purpose.

A comprehensive search of the literature did not yield any specific quantum chemical calculations for this compound. Such calculations would be beneficial for determining properties like molecular orbital energies, electrostatic potential maps, and atomic charges, which are fundamental to understanding its chemical behavior and interaction capabilities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools for predicting the activity of new, unsynthesized compounds.

There is no evidence of the inclusion of this compound in the development of any QSAR models. To build a reliable QSAR model, a dataset of structurally related compounds with measured biological activities is required. The lack of such a dataset that explicitly includes the target compound prevents the development of predictive models for its activity.

Applications As a Chiral Building Block and Scaffold in Advanced Organic Synthesis

Utilization in the Construction of Complex Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. researchgate.net The incorporation of non-natural amino acids like (2R,3R)-3-hydroxy-3-(p-chlorophenyl)serine is a key strategy in peptidomimetic design. researchgate.netwjarr.com This β-hydroxy-α-amino acid can be integrated into peptide sequences to induce specific secondary structures, such as β-turns or extended conformations, which are crucial for biological activity.

The syn-relationship between the C2 amino group and the C3 hydroxyl group, along with the bulky p-chlorophenyl substituent, imposes significant conformational constraints on the peptide backbone. This rigidity is highly desirable for exploring the structure-activity relationships (SAR) of bioactive peptides. For instance, α,β-hybrid peptides containing β-amino acids with a similar syn-stereochemistry have been shown to form stable, extended β-strand conformations. nih.gov This self-assembly can lead to the formation of higher-order structures like antiparallel β-sheets, which are important for modulating protein-protein interactions. nih.gov

The synthesis of peptidomimetics using this building block typically involves standard solid-phase or solution-phase peptide synthesis protocols. The amino group is protected (e.g., with Fmoc or Boc), and the carboxyl group is activated for coupling with another amino acid or peptide fragment. The presence of the hydroxyl group offers an additional point for modification, allowing for the creation of more complex and diverse molecular scaffolds.

Table 1: Potential Peptidomimetic Structural Motifs Incorporating (2R,3R)-3-Hydroxy-3-(p-chlorophenyl)serine

| Structural Motif | Description | Potential Application | Key Feature from Building Block |

| β-Turn Mimic | The constrained dihedral angles induced by the building block can mimic the i+1 and i+2 residues of a natural β-turn. | Development of receptor agonists/antagonists, enzyme inhibitors. | Conformational rigidity from syn-stereo-centers and aryl group. |

| Extended β-Strand | Incorporation into a peptide chain can promote an extended conformation, facilitating sheet formation. | Creation of foldamers, materials science, modulation of protein aggregation. | Defined stereochemistry favoring linear structure. nih.gov |

| Cyclic Peptides | The functional groups can be used as anchor points for head-to-tail or side-chain cyclization. | Enhancing metabolic stability and receptor selectivity. | Multiple reactive handles (amine, carboxyl, hydroxyl). |

Precursor for Bioactive Natural Product Analogues

The chiral scaffold of (2R,3R)-3-hydroxy-3-(p-chlorophenyl)serine serves as an excellent starting material for the synthesis of analogues of complex natural products. By modifying and cyclizing the core structure, chemists can generate novel heterocyclic systems that may possess unique biological activities.

For example, derivatives of 3-aryl-octahydropyrido[2,1-c] nih.govnih.govoxazines, which can be synthesized from related 3-aryl-β-amino alcohol precursors, have shown significant central nervous system (CNS) activity, including anticonvulsant and appetite suppressant properties. nih.gov The synthesis involves the formation of a bicyclic system where the stereochemistry of the starting material dictates the final conformation and biological function.

Furthermore, serine derivatives are known precursors to other important amino acids. For instance, cyclobutane (B1203170) serine analogues have been used as precursors for synthesizing 5-hydroxyproline (B3207377) derivatives, which are vital components of collagen and can act as conformationally restricted peptidomimetics. researchgate.net This suggests that (2R,3R)-3-hydroxy-3-(p-chlorophenyl)serine could be a precursor for novel, substituted proline analogues or other complex heterocyclic structures with potential therapeutic applications.

Derivatization Strategies for Enhancing Molecular Complexity and Specificity

To explore the full potential of (2R,3R)-3-hydroxy-3-(p-chlorophenyl)serine as a scaffold, various derivatization strategies are employed to modify its functional groups. These modifications allow for the fine-tuning of steric and electronic properties, which is crucial for optimizing interactions with biological targets.

The amino and carboxyl groups are the most common sites for modification, primarily for incorporation into peptide chains or for creating amide and ester derivatives.

Amino Group Modification: The primary amino group is typically protected during synthesis to prevent unwanted side reactions. peptide.com Standard protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are used. peptide.com The Fmoc group is base-labile and favored in solid-phase peptide synthesis (SPPS), while the Boc group is acid-labile. Beyond protection, the amino group can be N-alkylated or arylated to introduce further diversity and constrain the peptide backbone.

Carboxyl Group Modification: The carboxylic acid is usually activated to facilitate amide bond formation. Common activating agents include carbodiimides (like DCC or DIC) with additives (like HOBt or HCTU). escholarship.org Alternatively, the carboxyl group can be reduced to a primary alcohol, esterified to modulate solubility and cell permeability, or converted into a thioester precursor for use in native chemical ligation (NCL), a powerful technique for synthesizing large proteins. nih.govnih.gov

Table 2: Common Derivatization Strategies for Amino and Carboxyl Groups

| Functional Group | Derivatization Method | Reagents | Purpose |

| Amino Group | Fmoc Protection | Fmoc-OSu | Orthogonal protection for SPPS. peptide.com |

| Boc Protection | Boc-Anhydride | Orthogonal protection for solution or solid-phase synthesis. peptide.com | |

| N-Alkylation | Reductive Amination | Introduce conformational constraints and modify binding properties. | |

| Carboxyl Group | Esterification | Alcohol, Acid Catalyst | Increase lipophilicity, prodrug strategies. |

| Amide Coupling | Amino Acid, Coupling Agents (HBTU, HATU) | Peptide synthesis. escholarship.orgsigmaaldrich.com | |

| Thioester Formation | Thiol, Activating Agent | Native Chemical Ligation (NCL). nih.gov |

Structural Variations of the Hydroxyl and p-Chlorophenyl Substituents

The hydroxyl and p-chlorophenyl groups are key features that define the unique character of this amino acid, and their modification offers a pathway to novel analogues with tailored properties.

Hydroxyl Group Modification: The secondary hydroxyl group is a versatile handle for introducing molecular complexity. It can be acylated to form esters or alkylated to form ethers, which can alter the molecule's hydrogen-bonding capacity and steric profile. researchgate.net For example, derivatization with fluoroalkyl chloroformates can create carbonate derivatives useful for analysis or as stable analogues. nih.gov In the context of peptidomimetics, the hydroxyl group can be used as an attachment point for glycosylation or for forming cyclic ether-bridged structures. sigmaaldrich.com

p-Chlorophenyl Substituent Variation: The p-chlorophenyl group plays a crucial role in the molecule's activity through steric and electronic interactions, such as π-stacking or halogen bonding. Replacing this group with other substituted or unsubstituted aryl rings is a common strategy in medicinal chemistry to perform SAR studies. researchgate.net For instance, changing the substituent on the phenyl ring (e.g., to fluoro, methyl, or methoxy (B1213986) groups) or replacing the phenyl ring with other aromatic systems (like naphthyl or pyridyl) can significantly impact binding affinity and selectivity for a biological target. nih.gov This allows for the systematic probing of the binding pocket and the optimization of pharmacological properties.

Emerging Research Directions for 2r,3r 3 Hydroxy 3 P Chlorophenyl Serine

Innovations in Asymmetric Synthetic Methodologies

The precise stereochemical configuration of (2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine is critical to its function, making enantioselective synthesis a cornerstone of its research and development. Current methodologies for producing β-hydroxy-α-amino acids are varied, with several innovative approaches showing promise for the targeted synthesis of this p-chlorophenyl derivative.

One key area of innovation is the use of organocatalysis. For instance, a unified strategy for the asymmetric synthesis of amphenicol antibiotics, which share the core syn-vicinal amino alcohol structure, has been reported. This approach utilizes a cinchona alkaloid-derived urea-catalyzed aldol (B89426) reaction to create oxazolidinone gem-diesters with high enantioselectivity. nih.gov This is followed by a continuous flow diastereoselective decarboxylation to yield the desired trans-oxazolidinone monoesters, which are precursors to the syn-amino alcohol core. nih.gov The application of such a strategy to p-chlorobenzaldehyde could provide a highly efficient and stereocontrolled route to this compound.

Another promising avenue is the Brønsted base-catalyzed syn-selective direct aldol reaction of glycine (B1666218) Schiff bases. acs.orgnih.gov Researchers have demonstrated that using a benzophenone-derived imine of glycine o-nitroanilide as the pronucleophile allows for efficient enolate generation by a mild Brønsted base. This facilitates a direct reaction with aldehydes, providing syn-β-hydroxy-α-amino acids with excellent diastereo- and enantiocontrol. acs.orgnih.gov Adapting this method for p-chlorobenzaldehyde would be a direct and effective synthetic route.

Enzymatic synthesis also presents a sustainable and highly selective alternative. pharmacy180.com Novel amino acid hydroxylases have been identified that can catalyze the asymmetric hydroxylation of amino acids. nih.gov Furthermore, enzymatic aldol reactions, while sometimes limited by substrate scope and stereoselectivity, are continually being improved through protein engineering. drugbank.com

Interactive Table: Comparison of Emerging Asymmetric Synthesis Methods

| Methodology | Key Features | Potential Advantages for Synthesis |

| Cinchona Alkaloid-Urea Catalyzed Aldol Reaction | Organocatalytic, high enantioselectivity, continuous flow decarboxylation. nih.gov | High stereocontrol, potential for scalability. |

| Brønsted Base-Catalyzed Aldol Reaction | Uses glycine Schiff bases, o-nitroanilide for H-bonding platform. acs.orgnih.gov | High diastereo- and enantioselectivity, mild reaction conditions. |

| Enzymatic Hydroxylation/Aldol Reaction | Use of engineered hydroxylases or aldolases. pharmacy180.comnih.gov | Environmentally benign, high specificity. |

| Metal-Catalyzed Hydrogenation | Dynamic kinetic resolution of α-amino-β-keto esters. | Excellent diastereo- and enantioselectivities reported for aryl derivatives. |

Comprehensive SAR Studies with High-Throughput Screening Integration

While comprehensive Structure-Activity Relationship (SAR) studies specifically for this compound are not widely published, research on analogous compounds provides a clear blueprint for future work. The integration of high-throughput screening (HTS) is essential to rapidly explore the chemical space around this scaffold and identify derivatives with enhanced biological activity. acs.org

SAR studies on related 3-aryl-serine analogs and other compounds have highlighted key structural motifs that influence activity. For example, in a series of 3-aryl-4-isoxazolecarboxamides identified through HTS as TGR5 agonists, the nature and position of substituents on the aryl ring were critical for potency. mssm.edunih.gov Similarly, for angiotensin II analogs, variations at specific positions in the peptide sequence led to significant differences in receptor activation and signaling bias. nih.gov

For this compound, a systematic SAR campaign would involve the synthesis of a library of analogs with modifications at three key positions:

The Aryl Ring: Substitution patterns on the phenyl ring (beyond the p-chloro group) could be explored to probe electronic and steric effects.

The Hydroxyl Group: Esterification or etherification could modulate polarity and hydrogen bonding capacity.

The Amine Group: Acylation with various substituents could alter the molecule's interaction with biological targets.

An HTS platform could then be used to screen this library against relevant biological targets. Fluorescence-based assays are a common readout method in HTS for enzyme inhibitors. acs.org For chiral molecules like this, fluorescence-based HTS methods have also been developed to determine enantiomeric excess, which could be valuable for optimizing synthetic routes. bath.ac.uk

Interactive Table: Proposed SAR Exploration for this compound Analogs

| Position of Modification | Type of Modification | Rationale | Potential Screening Assay |

| Aryl Ring | Varying substituents (e.g., F, Br, Me, OMe) at ortho- and meta-positions. | To investigate the impact of electronics and sterics on target binding. | Target-based enzymatic or receptor binding assays. |

| Hydroxyl Group | Acylation (e.g., acetate, propionate), Etherification (e.g., methyl, ethyl ether). | To modulate polarity, lipophilicity, and potential for prodrug strategy. | Cell permeability assays, metabolic stability assays. |

| Amine Group | Acylation with different acyl chlorides or anhydrides (e.g., dichloroacetyl, various amino acids). | To mimic known antibiotics (like chloramphenicol) or explore new interactions. | Antibacterial assays (e.g., MIC determination), peptidyltransferase inhibition assays. nih.gov |

Detailed Mechanistic Investigations of Novel Biological Interactions (in vitro)

The structural similarity of this compound to the active isomer of chloramphenicol (B1208) suggests a potential mechanism of action involving the inhibition of bacterial protein synthesis. Chloramphenicol acts by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step. pharmacy180.comdrugbank.comwikipedia.org In vitro investigations using E. coli ribosome complexes have shown that analogs of chloramphenicol can act as potent competitive inhibitors of the puromycin (B1679871) reaction. nih.gov

Future in vitro studies on this compound should aim to confirm if it shares this mechanism. Key experiments would include:

Ribosome Binding Assays: To determine if the compound binds to the 50S ribosomal subunit and to identify the specific binding site, potentially using radiolabeled ligands or fluorescence polarization.

Peptidyl Transferase Inhibition Assays: To quantify the inhibitory activity on the formation of peptide bonds.

Beyond this established mechanism, the serine scaffold is implicated in a wide range of biological processes. Serine proteases, for instance, are a major class of enzymes involved in numerous physiological pathways. mdpi.com While the subject compound is an amino acid and not a protease, its derivatives could be designed as inhibitors. The serine hydroxyl and amino groups are critical for catalysis in the active site of these enzymes, and molecules that mimic parts of the substrate or transition state can act as inhibitors. mdpi.com Therefore, investigating the interaction of derivatives of this compound with various serine proteases could uncover novel biological activities.

Advanced Computational Design of Targeted Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the design of targeted derivatives. By leveraging the three-dimensional structure of potential biological targets, new analogs of this compound can be designed with improved potency and selectivity.

For its potential antibacterial activity, the crystal structure of the bacterial 50S ribosomal subunit in complex with chloramphenicol provides an excellent starting point for in silico design. Molecular docking simulations could be used to predict the binding pose of this compound and to design modifications that enhance binding affinity. This could involve adding functional groups that form additional hydrogen bonds or hydrophobic interactions with residues in the binding pocket.

Furthermore, proteochemometric modeling (PCM) is an advanced computational approach that can be used to model the bioactivity of multiple ligands against multiple related targets simultaneously. nih.gov This method has been successfully applied to serine proteases to understand the structural features responsible for selectivity. nih.gov A PCM model could be built using existing data for chloramphenicol analogs and other ribosomal inhibitors to predict the activity of novel, computationally designed derivatives of this compound, guiding synthetic efforts toward the most promising candidates.

Potential for Material Science Applications (e.g., Chiral Recognition, Self-Assembly)

The inherent chirality of this compound makes it an attractive building block for applications in material science. Chiral molecules are crucial for developing advanced materials with unique optical, electronic, and mechanical properties. chiralpedia.commusechem.comnih.gov

Chiral Recognition: Chiral materials are widely used for the separation of enantiomers, a critical process in the pharmaceutical industry. chiralpedia.com The specific stereochemistry of this compound could be exploited by immobilizing it onto a solid support (e.g., silica (B1680970) gel) to create a chiral stationary phase for high-performance liquid chromatography (HPLC). Such a column could be used for the analytical or preparative separation of racemic mixtures. Fluorescent sensors based on chiral recognition have also been developed, where the interaction with a specific enantiomer leads to a change in the fluorescence signal. nih.gov

Self-Assembly and Polymer Synthesis: Amino acids and hydroxy acids can serve as monomers for the synthesis of novel biodegradable polymers, such as polyesters and depsipeptides. nih.govresearchgate.net The functional groups on this compound (carboxyl, hydroxyl, and amino groups) offer multiple points for polymerization. The resulting polymers would be chiral, potentially forming ordered secondary structures like helices, which is a key feature of peptide-based materials. nih.gov These chiral polymers could self-assemble into higher-order structures like nanoparticles, gels, or films with applications in drug delivery, tissue engineering, and bionic devices. nih.gov For example, α-hydroxy acids derived from natural α-amino acids have been used to synthesize functionalized polyesters. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (2R,3R)-3-Hydroxy-3-(p-chlorophenyl)serine, and what are their critical optimization parameters?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. Key steps include:

- Stereoselective hydroxylation : Use of Sharpless epoxidation or enzymatic methods to establish the (2R,3R) configuration .

- Chlorophenyl incorporation : Friedel-Crafts alkylation or Suzuki-Miyaura coupling under palladium catalysis, with temperature control (0–25°C) to minimize racemization .

- Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) to ensure enantiomeric purity (>98% ee) .

- Critical Parameters :

- Solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics and stereochemical outcomes .

- pH control during crystallization to prevent decomposition of the hydroxyl group .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemical configuration of (2R,3R)-3-Hydroxy-3-(p-chlorophenyl)serine?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis resolves absolute configuration (R/R) using Flack parameter (x) for centrosymmetric twin components, avoiding false chirality assignments common with η parameters .

- NMR : - HMBC correlations confirm spatial proximity between the hydroxyl and chlorophenyl groups. NOESY detects intramolecular hydrogen bonding .

- Circular Dichroism (CD) : Comparative analysis with known (2S,3S) enantiomers identifies Cotton effects at 220–240 nm .

Q. How should researchers handle stability challenges during storage and experimental manipulation of this compound?

- Methodological Answer :

- Storage : Lyophilized form under argon at -20°C to prevent hygroscopic degradation. Avoid exposure to UV light due to photolabile chlorophenyl groups .

- In-solution stability : Use deuterated DMSO for NMR studies (pH 7.4 buffer) to minimize hydrolysis. Monitor degradation via LC-MS over 24-hour intervals .

Advanced Research Questions

Q. What advanced computational methods can predict the bioactivity of (2R,3R)-3-Hydroxy-3-(p-chlorophenyl)serine against biological targets?

- Methodological Answer :

- Molecular docking : Use MOE 2016.08 with PDB structures (e.g., serotonin receptors) to simulate binding affinities. Adjust force fields (AMBER99) for chlorophenyl van der Waals interactions .

- QSAR modeling : Train models on chlorophenyl-substituted analogs to predict logP and metabolic stability. Validate with in vitro cytochrome P450 assays .

Q. How can researchers resolve discrepancies between theoretical predictions and experimental data in the compound’s reactivity?

- Methodological Answer :

- Controlled kinetic studies : Compare DFT-calculated activation energies (Gaussian 16) with experimental Arrhenius plots for nucleophilic substitution reactions .

- Isotopic labeling : -labeling of the hydroxyl group tracks retention of configuration during acyl transfer reactions .

Q. What in vitro models are appropriate for investigating the compound’s mechanism of action in neurological pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.